Iodobenzylguanidine, 4-
Description
Historical Context of MIBG as a Norepinephrine (B1679862) Analogue in Research
4-Iodobenzylguanidine (B227415) (MIBG), a synthetic analogue of the neurotransmitter norepinephrine, was first developed in the early 1970s at the University of Michigan. nih.gov The initial goal was to create a compound for imaging the adrenal medulla. nih.gov This endeavor was built upon earlier research in the 1960s that explored the use of radiolabeled catecholamine precursors to target adrenergic tissues. jacc.org These foundational studies demonstrated the feasibility of using molecules that mimic natural neurotransmitters to concentrate imaging agents in specific tissues. jacc.org
The development of MIBG was a significant step forward. It is structurally similar to norepinephrine, which allows it to be recognized and taken up by the same transport mechanisms in the body. mdpi.comnih.gov However, unlike norepinephrine, MIBG is not metabolized by the enzymes monoamine oxidase (MAO) or catechol-O-methyltransferase (COMT). fuw.edu.pl This metabolic stability allows it to be retained within nerve endings for a sufficient duration to be imaged. fuw.edu.pljacc.org The first clinical use of radiolabeled MIBG for localizing pheochromocytoma, a type of neuroendocrine tumor, was reported in 1981. nih.gov By the early 1980s, animal studies had confirmed that intravenously injected radiolabeled MIBG resulted in visible cardiac imaging, and that this uptake was blocked by reserpine (B192253), a drug known to interfere with monoamine storage in vesicles, thus confirming neuronal uptake. nih.gov These early successes paved the way for its widespread use in both research and clinical settings. jacc.orgsnmjournals.org
Rationale for MIBG's Utility in Sympathetic Nervous System Investigations
The utility of MIBG as a tool for investigating the sympathetic nervous system stems from its ability to mimic the behavior of norepinephrine, the primary neurotransmitter of this system. mdpi.comnih.gov The sympathetic nervous system regulates many of the body's "fight or flight" responses, and its dysfunction is implicated in a variety of diseases. southcarolinablues.com
The key to MIBG's function is the norepinephrine transporter (NET), a protein found on the surface of sympathetic neurons. nih.govresearchgate.net NET is responsible for the reuptake of norepinephrine from the synaptic cleft, the space between neurons. jacc.org Due to its structural similarity to norepinephrine, MIBG is actively transported into sympathetic nerve terminals by NET. mdpi.comnih.govnih.gov This process, known as the uptake-1 mechanism, is an active, sodium and energy-dependent process. nih.govfuw.edu.pl
Once inside the neuron, MIBG is further transported into storage vesicles by vesicular monoamine transporters (VMATs), the same transporters responsible for storing norepinephrine. nih.govnih.gov This sequestration within vesicles prevents its degradation and allows it to accumulate in tissues with high sympathetic innervation, such as the heart, adrenal glands, and certain types of tumors. mdpi.commdpi.com Because MIBG is not metabolized, its accumulation and retention directly reflect the density and function of sympathetic nerve endings. fuw.edu.pljacc.org This makes radiolabeled MIBG an invaluable tool for non-invasively assessing the integrity and activity of the sympathetic nervous system in both health and disease. mdpi.comfuw.edu.pl
Scope of MIBG Applications in Preclinical and Basic Science Research
The unique properties of MIBG have led to its broad application in preclinical and basic science research, providing critical insights into the pathophysiology of various conditions.
In cardiac research , MIBG is used to study the role of the sympathetic nervous system in heart failure, arrhythmias, and ischemic heart disease. mdpi.come-jmd.orgoatext.com Animal models have been instrumental in this area. For instance, studies in myopathic hamsters have helped to elucidate changes in cardiac norepinephrine stores in the development of heart failure. snmjournals.org Preclinical studies have also demonstrated sympathetic reinnervation in animal models of heart transplantation. akjournals.com Furthermore, research in diabetic mouse models has shown that reduced MIBG retention in the heart is associated with decreased NET expression, providing a mechanistic link between diabetes and cardiac autonomic neuropathy. snmjournals.org
In oncology , MIBG is a cornerstone in the preclinical investigation of neuroendocrine tumors, particularly neuroblastoma, pheochromocytoma, and paraganglioma. nih.govmdpi.com These tumors often originate from the sympathetic nervous system and express high levels of NET, leading to significant MIBG uptake. nih.govresearchgate.net Preclinical research has focused on understanding the mechanisms of MIBG uptake and cytotoxicity in cancer cells. researchgate.net Animal xenograft models, where human tumor cells are implanted into mice, are frequently used to evaluate the efficacy of MIBG for both imaging and targeted radiotherapy. nih.govglpbio.com For example, studies in mouse xenograft models of neuroblastoma have been used to assess the anti-tumor activity of MIBG. glpbio.com
In neurology , MIBG is utilized in preclinical models to investigate neurodegenerative diseases associated with autonomic dysfunction, such as Parkinson's disease. mdpi.com Experimental models of Parkinson's disease in mice, induced by the neurotoxin MPTP, have shown reduced cardiac MIBG accumulation, mirroring the cardiac sympathetic denervation seen in human patients. nih.gov This research helps to understand the early involvement of the peripheral sympathetic nervous system in these disorders. nih.gov
The development of new MIBG analogues and radiolabeling techniques is an active area of preclinical research. For example, fluorinated analogs of MIBG, such as [¹⁸F]mFBG, and brominated analogs, like [⁷⁶Br]MBBG, are being investigated for use with positron emission tomography (PET), which offers higher resolution imaging. mdpi.comsnmjournals.org Preclinical studies have shown that these newer tracers may offer advantages in terms of faster clearance and higher tumor uptake. mdpi.comresearchgate.net
Research Findings on MIBG Uptake and Inhibition
| Cell Line/Model | Transporter(s) Involved | Key Findings | Reference(s) |
| hNET transfected cells | Norepinephrine Transporter (NET) | MIBG uptake is ninefold greater than in non-transfected cells and is inhibited by norepinephrine, desipramine (B1205290), and mazindol. The Km for MIBG transport is 264 nM. | nih.gov |
| bDAT transfected cells | Dopamine Transporter (DAT) | No significant uptake of MIBG. | nih.gov |
| r5HTT transfected cells | Serotonin (B10506) Transporter (5HTT) | No significant uptake of MIBG. | nih.gov |
| PC-12 tumor-bearing mice | Norepinephrine Transporter (NET) | High accumulation of ⁷⁷Br-MBBG and ¹²⁵I-MIBG in tumors, which was inhibited by NET inhibitors desipramine and nisoxetine. | snmjournals.org |
| Diabetic mouse model | Norepinephrine Transporter (NET) | Reduced myocardial and liver MIBG retention associated with reduced NET density. | snmjournals.org |
| MPTP-treated mice (Parkinson's model) | Norepinephrine Transporter (NET) | Significantly reduced cardiac ¹²⁵I-MIBG accumulation. | nih.gov |
| Human and mouse leukemia, fibrosarcoma, melanoma, and neuroblastoma cell lines | Not specified | MIBG inhibits cell growth and reduces clonogenic survival. | glpbio.com |
Preclinical MIBG and Analogue Imaging Studies
| Radiotracer | Animal Model | Imaging Modality | Key Findings | Reference(s) |
| ¹²⁴I-MIBG | Athymic mice with NB1691 xenografts | microPET/CT | Provided data for estimating human-equivalent internal radiation dose. | nih.gov |
| [¹⁸F]mFBG | Not specified | PET | Tumor uptake was three times higher than [¹²³I]mIBG in vivo. | mdpi.com |
| [¹¹C]Phenethylguanidines | Isolated rat hearts, nonhuman primates, mice with rat pheochromocytoma xenografts | PET | Some analogues showed improved myocardial kinetics compared to [¹¹C]HED. [¹¹C]para-hydroxyphenethylguanidine avidly accumulated in tumors. | nih.gov |
| ⁷⁶Br-MBBG | PC-12 tumor-bearing mice | PET | Showed higher tumor accumulation than MIBG and provided clear images with high sensitivity. | snmjournals.org |
| [¹⁸F]LMI1195 | Not specified | PET | Investigated as a PET tracer for pheochromocytoma. | researchgate.net |
Structure
2D Structure
3D Structure
Properties
CAS No. |
14629-42-6 |
|---|---|
Molecular Formula |
C8H10IN3 |
Molecular Weight |
275.09 g/mol |
IUPAC Name |
2-[(4-iodophenyl)methyl]guanidine |
InChI |
InChI=1S/C8H10IN3/c9-7-3-1-6(2-4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12) |
InChI Key |
LZZMAYUQAQMFPR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN=C(N)N)I |
Canonical SMILES |
C1=CC(=CC=C1CN=C(N)N)I |
Synonyms |
4-iodobenzylguanidine 4-iodobenzylguanidine, 125I-labeled para-iodobenzylguanidine |
Origin of Product |
United States |
Mechanisms of Cellular and Subcellular Interaction of Iodobenzylguanidine, 4
Norepinephrine (B1679862) Transporter (NET) Mediated Uptake (Uptake-1)
The primary mechanism for the cellular uptake of MIBG is an active transport process known as Uptake-1, which is mediated by the norepinephrine transporter (NET), a member of the solute carrier 6 (SLC6A2) family of proteins. nih.gov This transporter is predominantly expressed in neuronal and neuroendocrine cells, which accounts for the selective accumulation of MIBG in these tissues. nih.govresearchgate.net The structural similarity of MIBG to norepinephrine allows it to be recognized and transported by NET. nih.govnih.gov This active transport is significantly more efficient than passive diffusion, especially at lower concentrations of MIBG. nih.gov
Once inside the cell, a significant portion of MIBG is sequestered into vesicular granules by vesicular monoamine transporters (VMATs), while the remainder is found in the cytoplasm. nih.govsnmjournals.org The accumulation within these neurosecretory granules is a key factor in the retention of MIBG within target cells. nih.gov
The specificity of Uptake-1 for MIBG has been demonstrated in various research models, including human neuroblastoma and pheochromocytoma cell lines. nih.gov Studies have shown a direct correlation between the expression of the human norepinephrine transporter (hNET) gene and the uptake of MIBG in these cells. snmjournals.orgsnmjournals.org In neuroblastic cell lines, the MIBG uptake system exhibits all the hallmark characteristics of the neuronal Uptake-1 mechanism. nih.gov
Kinetic studies have been performed to characterize the transport of MIBG by hNET. In HEK293 cells expressing hNET, the uptake of MIBG was found to be saturable, following Michaelis-Menten kinetics. nih.gov The affinity of MIBG for hNET is high, with reported Km values in the micromolar range.
Kinetic Parameters of MIBG Uptake by hNET
| Transporter | Km (µM) | Vmax (nmol/mg protein per minute) |
|---|---|---|
| hNET | 8.7 ± 1.4 | 6.40 ± 0.25 |
Data from a study on MIBG transport by polyspecific organic cation transporters. nih.gov
The Uptake-1 mechanism is an active, energy-dependent process that relies on the sodium gradient across the cell membrane. nih.gov Research using primary cultures from human pheochromocytomas has clearly identified a sodium-dependent uptake system for both norepinephrine and MIBG. nih.gov This system is characterized by high affinity, low capacity, saturability, and sensitivity to ouabain and desmethylimipramine, all of which are consistent with the properties of Uptake-1. nih.gov At lower concentrations, both MIBG and norepinephrine primarily enter the cells through this sodium-dependent pathway. nih.gov The reliance on the Na+/K+-ATPase pump to maintain the sodium gradient underscores the active nature of this transport. nih.gov
The active transport of MIBG via the NET is a temperature-sensitive process. nih.govnih.gov Studies have shown that the specific (Uptake-1) component of MIBG accumulation is significantly affected by changes in temperature. In a neuroblastoma cell line with high active uptake capacity, the specific uptake was reduced by 75% when the temperature was moderately elevated to 39°C. nih.gov At a higher temperature of 41°C, the uptake of MIBG was diminished in all cell lines tested, indicating that the active transport mechanism is more susceptible to increased temperatures than passive diffusion. nih.gov MIBG efflux from cells is also highly temperature-sensitive. nih.gov
Role of Organic Cation Transporters (OCTs) in MIBG Disposition in Research Models
Emerging evidence indicates that polyspecific organic cation transporters (OCTs) play a significant role in the systemic disposition and tissue-specific uptake of MIBG. nih.govnih.gov MIBG, which exists as an organic cation at physiological pH, is a substrate for several OCTs. nih.gov
In vitro studies using HEK293 cells transfected with various human OCTs have demonstrated that MIBG is efficiently transported by hOCT1, hOCT2, and hOCT3, with Km values comparable to that of hNET. nih.gov
Kinetic Parameters of MIBG Uptake by hOCTs
| Transporter | Km (µM) | Vmax (nmol/mg protein per minute) |
|---|---|---|
| hOCT1 | 19.5 ± 6.9 | 2.46 ± 0.29 |
| hOCT2 | 17.2 ± 2.8 | 2.45 ± 0.10 |
| hOCT3 | 14.5 ± 7.1 | 3.14 ± 0.48 |
Data from a study characterizing MIBG transport by polyspecific organic cation transporters. nih.gov
Organic Cation Transporter 3 (OCT3), also known as SLC22A3, has been identified as a key player in the accumulation of MIBG in certain tissues, most notably the heart and salivary glands. nih.govnih.gov OCT3 is expressed in cardiomyocytes and is considered an extraneuronal transporter. nih.gov
Studies using Oct3 knockout mice have provided compelling evidence for the role of this transporter. In these mice, cardiac accumulation of MIBG was drastically reduced by 83%. nih.gov This finding challenges the long-held belief that cardiac MIBG uptake is solely mediated by NET in adrenergic nerve endings and suggests that OCT3 activity in cardiomyocytes is the primary driver of MIBG accumulation in the heart. nih.govnih.gov A significant reduction in MIBG accumulation was also observed in the skeletal muscle, salivary glands, and lungs of Oct3 knockout mice. nih.gov
In vitro studies have confirmed that MIBG is an excellent substrate for OCT3. nih.gov In HEK293 cells expressing mouse Oct3, the uptake of MIBG was saturable with a Km value of 29.4 ± 3.4 µM. nih.gov These findings highlight the critical role of OCT3 in the tissue-specific disposition of MIBG. proquest.com
Intracellular Storage and Release Mechanisms in Research Models
Vesicular Monoamine Transporter (VMAT) Relevance to MIBG Retention
The Vesicular Monoamine Transporters (VMAT1 and VMAT2) are responsible for transporting monoamines from the cytoplasm into storage vesicles within neuroendocrine cells. nih.gov Given that MIBG is a norepinephrine analog, VMATs were hypothesized to play a key role in its sequestration and retention, thereby contributing to its therapeutic effect. nih.gov
In neuroendocrine tumors like pheochromocytoma and paraganglioma, uptake into storage vesicles by VMATs is considered a significant factor in the intracellular retention of MIBG. nih.gov However, the role of VMATs in neuroblastoma is less clear and appears to be less dominant. nih.gov Studies have shown that in neuroblastoma cells, only a small fraction (around 7%) of MIBG is found in secretory vesicles. nih.gov Furthermore, the use of reserpine (B192253), a classic VMAT inhibitor, has demonstrated little to no effect on MIBG retention in neuroblastoma cells. nih.gov
Despite this, investigations into VMAT expression in neuroblastoma have yielded interesting correlations. In a study of high-risk metastatic neuroblastoma, VMAT1 and VMAT2 were expressed in 62% and 75% of tumors, respectively. nih.govmssm.edu Notably, the expression level of VMAT2, but not VMAT1, showed a positive correlation with MIBG avidity observed in diagnostic scans. nih.govmssm.edu This suggests a potential mechanistic link between VMAT2 expression and MIBG accumulation, which could involve direct transport, retention, or a combination of both. nih.gov
| Transporter | Expression in Tumors (%) | Correlation with MIBG Avidity |
|---|---|---|
| VMAT1 | 62% | No significant correlation |
| VMAT2 | 75% | Positive correlation |
Subcellular Localization Studies of MIBG
Understanding the precise subcellular location of MIBG is crucial for elucidating its mechanism of action and retention. Studies in different neuroendocrine tumor types have revealed distinct patterns of MIBG localization.
In more differentiated tumors such as pheochromocytomas, MIBG is actively transported by VMAT1/2 into storage vesicles, leading to its accumulation in these organelles. nih.gov This is consistent with the well-established role of these tumors in catecholamine synthesis and storage.
However, in neuroblastoma, the subcellular distribution of MIBG is markedly different. The majority of MIBG is found to remain within the cytoplasm. nih.gov Intriguingly, a significant concentration of MIBG has been observed within the mitochondria, although the specific mechanism for this mitochondrial accumulation remains unknown. nih.gov Pharmacological studies aimed at defining the intracellular storage sites have clearly indicated that MIBG does not accumulate in reserpine-sensitive neurosecretory granules and vesicles in neuroblastoma cells. nih.gov This is in direct contrast to observations in the chromaffin-derived PC12 cell line, a model for pheochromocytoma. nih.gov The difference in intracellular disposition is potentially due to neuroblastoma cells having fewer storage vesicles compared to more differentiated neuroendocrine tumors. nih.gov
This predominant cytoplasmic and mitochondrial localization in neuroblastoma has significant implications for the therapeutic effects of radiolabeled MIBG, as the sites of radiation emission are diffuse within the cell rather than concentrated in secretory vesicles.
Radiochemistry and Synthesis Methodologies for Research Applications of Iodobenzylguanidine, 4
Radiolabeling Strategies for MIBG Research Probes
The development of radiolabeled 4-iodobenzylguanidine (B227415) (MIBG) as a research probe has led to a variety of labeling strategies to incorporate different radionuclides, each with unique properties for imaging or therapeutic applications. These strategies are broadly categorized into isotopic exchange methods and no-carrier-added (NCA) synthesis approaches. Furthermore, research has expanded to include labeling with alternative radionuclides beyond iodine isotopes to leverage different imaging modalities and therapeutic potentials.
Isotopic Exchange Methods for Radioiodination
Isotopic exchange is a conventional and widely used method for the radioiodination of MIBG. nih.govresearchgate.net This technique involves the replacement of a non-radioactive iodine atom (¹²⁷I) in the MIBG molecule with a radioactive iodine isotope, such as ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I. nih.govmdpi.com The process is typically a nucleophilic substitution reaction performed at elevated temperatures. nih.govscirp.org
A common approach involves heating a solution of the MIBG precursor with the desired radioiodide in the presence of a catalyst. scirp.orgiaea.org Copper salts, particularly Cu(I) and Cu(II), have been shown to effectively catalyze this exchange reaction, leading to high radiochemical yields. mdpi.comnih.govosti.gov For instance, a reliable method for labeling MIBG with ¹³¹I involves a nucleophilic exchange reaction at 160°C for 30 minutes, catalyzed by either directly added Cu(II) or in situ generated Cu(I). nih.gov This copper-catalyzed method has been reported to achieve radiochemical yields of over 90%. nih.gov The reaction is often carried out in a buffered solution, such as acetate (B1210297) buffer, to maintain an optimal pH. iaea.org
While isotopic exchange is a straightforward method, a key consideration is the presence of a large excess of the non-radioactive ("cold") MIBG, which results in a product with low specific activity. nih.gov This can be a limitation in certain research applications where high specific activity is crucial to avoid saturating biological targets. osti.gov
Table 1: Comparison of Isotopic Exchange Methods
| Parameter | Method 1 | Method 2 |
| Catalyst | In situ generated Cu(I) | Directly added Cu(II) |
| Reaction Temperature | 160°C | 160°C |
| Reaction Time | 30 minutes | 30 minutes |
| Radiochemical Yield | >90% | >90% |
| Reference | nih.gov | nih.gov |
No-Carrier-Added (NCA) Synthesis Approaches
To overcome the limitation of low specific activity associated with isotopic exchange, no-carrier-added (NCA) synthesis methods have been developed. These approaches aim to produce radiolabeled MIBG without the addition of non-radioactive MIBG, resulting in a product with very high specific activity. nih.govosti.gov High specific activity is particularly advantageous for imaging studies as it allows for the use of smaller masses of the radiotracer, minimizing potential pharmacological effects and improving target-to-background ratios. nih.govresearchgate.net
Several NCA methods have been reported, primarily involving iododemetallation reactions where a precursor molecule containing a metal or metalloid is reacted with a radioiodide. d-nb.info Common precursors include those with tin (stannyl) or silicon (silyl) groups attached to the aromatic ring at the position where the radioiodine will be incorporated. osti.govd-nb.infoduke.edu
For example, the radiosynthesis of NCA [¹²⁴I]mIBG has been achieved via an iododesilylation reaction between [¹²⁴I]sodium iodide and a meta-trimethylsilylbenzylguanidine precursor, with reported radioiodide incorporation yields of 62–70%. d-nb.info Similarly, a tin precursor, N,N'-bis(tert-butyloxycarbonyl)-3-(trimethylstannyl)benzylguanidine, has been used for the synthesis of NCA [*I]MIBG with radiochemical yields of 83 ± 9% for ¹³¹I. duke.edu Another approach is the Cu(I)-assisted iodo-debromination of meta-bromobenzylguanidine, which has yielded NCA ¹²³I-MIBG and ¹³¹I-MIBG with radiochemical yields of 86 ± 6% and 80 ± 10%, respectively. nih.gov
More recent advancements include copper-mediated radio-iododeboronation of aryl boronic acid precursors. acs.orgopen.ac.uk These methods offer mild reaction conditions, often at room temperature, and can produce radiolabeled MIBG with excellent radiochemical conversions in short reaction times. acs.orgacs.org
Table 2: No-Carrier-Added (NCA) Synthesis Approaches for MIBG
| Precursor Type | Reaction Type | Radionuclide | Radiochemical Yield | Reference |
| Trimethylsilylbenzylguanidine | Iododesilylation | ¹²⁴I | 62-70% | d-nb.info |
| Trimethylstannylbenzylguanidine | Iododestannylation | ¹³¹I | 83 ± 9% | duke.eduresearchgate.net |
| meta-Bromobenzylguanidine | Iodo-debromination | ¹²³I / ¹³¹I | 86 ± 6% / 80 ± 10% | nih.gov |
| Aryl boronic acid | Iododeboronation | ¹²⁵I | 96% RCC | acs.org |
Alternative Radionuclide Labeling for Research (e.g., ¹⁸F, ⁷⁶Br, ²¹¹At)
Research into MIBG analogues has extended to labeling with radionuclides other than iodine to explore different imaging modalities and therapeutic strategies.
¹⁸F-labeled MIBG Analogs: The positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F) is attractive for positron emission tomography (PET) imaging due to its favorable decay characteristics. Several ¹⁸F-labeled MIBG analogs have been developed, such as [¹⁸F]FIBG (4-[¹⁸F]fluoro-3-iodobenzylguanidine). osti.govsnmjournals.org The synthesis of [¹⁸F]FIBG can be complex, but methods using copper-mediated radiofluorination of iodonium (B1229267) salt precursors have been developed. snmjournals.org Other ¹⁸F-labeled analogs, like [¹⁸F]MFBG (meta-[¹⁸F]fluorobenzylguanidine), have also been investigated. nih.gov
⁷⁶Br-labeled MIBG: Bromine-76 (⁷⁶Br) is another positron-emitting radionuclide that has been used to label MIBG for PET imaging. tandfonline.com The resulting analog, [⁷⁶Br]MBBG (meta-[⁷⁶Br]bromobenzylguanidine), has shown similar pharmacokinetic behavior to MIBG. tandfonline.com However, the limited availability of ⁷⁶Br has hindered its widespread use. tandfonline.com
²¹¹At-labeled MIBG: Astatine-211 (²¹¹At) is an alpha-emitting radionuclide with significant potential for targeted alpha therapy due to the high linear energy transfer and short path length of alpha particles, which can deliver a highly cytotoxic radiation dose to tumor cells with minimal damage to surrounding healthy tissue. osti.govnih.gov The MIBG analog, meta-[²¹¹At]astatobenzylguanidine ([²¹¹At]MABG), has been synthesized and shown to be an excellent analog of MIBG. osti.govacs.org Synthesis often proceeds via astatodemetallation of a tin or silicon precursor. duke.eduresearchgate.netnih.gov For example, [²¹¹At]MABG has been synthesized from a tin precursor with a radiochemical yield of 66 ± 7%. duke.edu
Precursor Synthesis and Chemical Characterization for Research
For isotopic exchange methods, the precursor is typically the MIBG hemisulfate salt. nih.govresearchgate.net Several methods for its synthesis have been described, with a common procedure involving the reaction of m-iodobenzylamine hydrochloride with cyanamide. nih.goviaea.org The resulting MIBG bicarbonate is then converted to the hemisulfate salt. nih.gov
For no-carrier-added syntheses, more complex precursors are required. These include:
Organotin precursors: N,N'-Bis(tert-butoxycarbonyl)-N-(3-trimethylstannylbenzyl)guanidine is a common precursor for radioiododestannylation. abx.deresearchgate.net
Organosilicon precursors: 3-trimethylsilylbenzylguanidine (B117389) (TMSBG) and its protected derivatives are used for radioiododesilylation. osti.govd-nb.info
Organoboron precursors: Aryl boronic acids and their esters are increasingly used for copper-mediated radioiodination. acs.orgopen.ac.uk
Halogenated precursors: meta-bromobenzylguanidine (MBBG) is used for iodo-debromination reactions. nih.gov
The synthesis of these precursors often involves multi-step chemical reactions. For example, a tin precursor has been synthesized in two steps from a readily available starting material. duke.edu Similarly, a silicon precursor, 4-fluoro-3-(trimethylsilyl) benzylguanidine (FTMSBG), was prepared in five steps. osti.gov
Once synthesized, the precursor must be thoroughly characterized to confirm its identity and purity. Standard analytical techniques are employed for this purpose, including:
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the precursor and to separate it from any starting materials or byproducts. nih.govscirp.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure of the precursor. researchgate.net
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized precursor. researchgate.netd-nb.info
Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule. researchgate.net
Purification and Quality Control in Research Radiochemistry
Following the radiolabeling reaction, the crude product mixture contains the desired radiolabeled MIBG, unreacted radionuclide, the precursor molecule, and potentially other radiochemical and chemical impurities. Therefore, purification and rigorous quality control are essential to ensure the final product is suitable for research applications. mdpi.comworldscientific.com
Purification: High-performance liquid chromatography (HPLC) is the most common method for purifying radiolabeled MIBG. d-nb.inforesearchgate.netmdpi.com By selecting an appropriate column (e.g., C18 reversed-phase) and mobile phase, the radiolabeled MIBG can be effectively separated from impurities based on their different chemical properties and retention times. scirp.orgd-nb.info For example, in the synthesis of [¹²⁴I]mIBG, the product is collected as the fraction eluting at the same retention time as a reference standard of MIBG. d-nb.info Other chromatographic techniques, such as anion exchange chromatography, have also been used to remove unreacted radioiodide. nih.gov
Quality Control: A series of quality control tests are performed on the purified radiolabeled MIBG to assess its key attributes:
Radiochemical Purity: This is a critical parameter that determines the percentage of the total radioactivity in the desired chemical form (i.e., the radiolabeled MIBG). mdpi.comdergipark.org.tr It is typically assessed using analytical HPLC or thin-layer chromatography (TLC). mdpi.comworldscientific.comresearchgate.net A high radiochemical purity (often >95% or >98%) is required to minimize the administration of radiochemical impurities that could interfere with imaging or cause unwanted biological effects. nih.govworldscientific.com
Specific Activity: This is the amount of radioactivity per unit mass of the compound, usually expressed in units like TBq/µmol or mCi/mg. researchgate.netmdpi.com It is particularly important for NCA preparations and is determined by measuring the total radioactivity and the total mass of MIBG in the final product. d-nb.info
Sterility and Apyrogenicity: For in vivo research applications, the final product must be sterile (free of bacteria) and apyrogenic (free of fever-inducing endotoxins). nih.govmdpi.com These are assessed through standard microbiological tests.
pH: The pH of the final injectable solution is measured to ensure it is within a physiologically acceptable range. mdpi.com
The stability of the radiolabeled MIBG is also evaluated over time to determine its shelf-life. d-nb.info For instance, the stability of [¹²⁴I]mIBG has been tested at room temperature over several days, with free [¹²⁴I]iodide being the primary radiochemical impurity observed upon degradation. d-nb.info
Preclinical Research Models and Methodologies Utilizing Iodobenzylguanidine, 4
In Vitro Cellular Models for Uptake and Retention Studies
In vitro models are fundamental for dissecting the cellular and molecular mechanisms governing 4-IBG's interaction with cells. These systems allow for controlled experiments to study uptake pathways, storage, and the effects of pharmacological interventions.
Human neuroblastoma cell lines are extensively used as in vitro models due to their expression of the norepinephrine (B1679862) transporter (NET), which is the primary mechanism for 4-IBG uptake. rsc.orgnih.gov The ability of these cell lines to take up and store 4-IBG often correlates with their neuronal phenotype. nih.gov
Studies have identified several neuroblastoma cell lines with varying capacities for 4-IBG uptake and retention, making them valuable tools for comparative studies. nih.govnih.govnih.gov For instance, the SK-N-SH and its subline SH-SY5Y are known to possess a specific, temperature-dependent, and sodium-dependent uptake system for 4-IBG. nih.govaacrjournals.org The induction of neuronal differentiation in SH-SY5Y cells with retinoic acid has been shown to increase the velocity of uptake and the efficiency of 4-IBG storage. nih.gov In contrast, the non-neuroblastic subline SH-EP1 lacks both uptake and retention capabilities. nih.gov
Other cell lines like SK-N-BE(2)C exhibit both specific uptake and efficient storage of 4-IBG, while LAN-5 cells show uptake but lack efficient storage. nih.govnih.govaacrjournals.org The GI-LI-N and GI-CA-N cell lines, on the other hand, lack both uptake and storage capacity. nih.govnih.govaacrjournals.org These differences highlight that uptake and storage are independent cellular functions. nih.govaacrjournals.org The SK-N-LO cell line, which does not effectively take up and store 4-IBG in the short term, has been used in comparative cytotoxicity studies against the competent SK-N-SH line. osti.gov
The uptake mechanism in these cells, often referred to as "uptake-1," is an active, ATP-dependent process. rsc.orgeuropeanreview.org This process can be inhibited by desipramine (B1205290), a known NET inhibitor, which confirms the specificity of the uptake via NET. nih.govrsc.org
Table 1: Characteristics of Neuroblastoma Cell Lines in 4-Iodobenzylguanidine (B227415) Research
| Cell Line | Uptake-1 Mechanism | Retention/Storage | Key Findings |
| SK-N-SH | Present | Efficient | Possesses specific uptake and storage; used in cytotoxicity studies. nih.govosti.gov |
| SH-SY5Y | Present | Efficient | Neuronal differentiation enhances uptake and storage. nih.govrsc.org |
| SH-EP1 | Absent | Absent | Non-neuroblastic subline lacking uptake and retention. nih.gov |
| SK-N-BE(2)C | Present | Efficient | Demonstrates both specific uptake and effective storage. nih.govnih.govaacrjournals.org |
| LAN-5 | Present | Inefficient | Shows uptake but lacks efficient long-term storage. nih.govnih.govaacrjournals.org |
| GI-LI-N | Absent | Absent | Lacks both uptake and storage capabilities. nih.govnih.govaacrjournals.org |
| GI-CA-N | Absent | Absent | Lacks both uptake and storage capabilities. nih.govnih.govaacrjournals.org |
| SK-N-LO | Inefficient | Inefficient | Lacks efficient short-term uptake and storage. osti.gov |
| IMR-32 | Variable | Variable | Used in xenograft models; uptake not always uptake-1 mediated. nih.gov |
Other Adrenergically Rich Cell Systems
Beyond neuroblastoma, other cell systems rich in adrenergic receptors and transporters serve as important in vitro models. Cultured bovine adrenomedullary cells have been instrumental in early studies to characterize the uptake mechanisms of 4-IBG. aacrjournals.orgjacc.org These studies revealed two distinct uptake systems: a saturable, sodium-dependent system (Uptake-1) and a nonsaturable, sodium-independent system, likely simple diffusion. aacrjournals.orgsnmjournals.org
The murine fibroblast cell line L929 has been utilized as a negative control in cytotoxicity studies to demonstrate the selective effect of 4-IBG-based compounds on cancer cells versus normal cells. rsc.org Additionally, PC12 cells, derived from a rat pheochromocytoma, have been used in comparative studies, showing that unlike in neuroblastoma cells, 4-IBG accumulates in reserpine-sensitive neurosecretory granules. nih.gov
In Vivo Animal Models for Biodistribution and Functional Studies
In vivo animal models are indispensable for studying the biodistribution, pharmacokinetics, and therapeutic efficacy of 4-IBG in a whole-organism context. These models allow for the assessment of tumor targeting and potential effects on normal tissues.
Rodent models, particularly mice and rats, are the most common preclinical models for in vivo studies of 4-IBG. nih.gov Athymic or immunodeficient mice are frequently used to establish human neuroblastoma xenografts. nih.govresearchgate.netaacrjournals.org These models have been critical in evaluating the antitumor activity of radioiodinated 4-IBG. aacrjournals.org For instance, studies have used xenografts of cell lines like SK-N-SH, IMR-32, and NB1691-hNET to investigate biodistribution and therapeutic response. nih.govnih.gov
In these models, 4-IBG has shown specific accumulation in tumor tissues. nih.gov The biodistribution of 4-IBG has been compared with its analogs, such as [¹³¹I]MeIBG, revealing differences in tumor retention and hepatic uptake. nih.gov Furthermore, rodent models have been used to determine the maximum tolerated dose (MTD) and to assess long-term toxicity of novel 4-IBG-based radiotherapeutics. aacrjournals.org For example, the MTD of [²¹¹At]MABG, an alpha-emitting analog, was established in different strains of immunodeficient mice (CB17SC scid−/− and NSG). aacrjournals.org
Rats have also been employed to study the biodistribution of 4-IBG, with studies showing significant accumulation in the heart, liver, and lungs. nih.gov These models have been valuable for investigating the functioning of adrenergic neurons in vivo. nih.gov
While rodent models are prevalent, non-rodent mammals have also been used in 4-IBG research, although less frequently. abpi.org.uk The dog has been a key non-rodent model for studying the in vivo uptake of 4-IBG into the adrenal medulla and other adrenergically rich tissues. snmjournals.orgnih.gov Studies in dogs have shown that pretreatment with uptake-1 inhibitors like desipramine or cocaine effectively blocks 4-IBG uptake, confirming the importance of this pathway in vivo. snmjournals.org Furthermore, the distribution of 4-IBG has been investigated in normal and denervated canine hearts, demonstrating that the compound primarily accumulates in neuronal tissue. nih.gov
The ex vivo distribution of 4-IBG has also been studied in various organs of monkeys. nih.gov The use of larger animal models like dogs and monkeys can provide data that is more translatable to human physiology due to similarities in size and metabolism. nih.gov Rabbits are also considered a primary non-rodent species for certain types of toxicity studies. criver.com
Research Imaging Techniques (SPECT, PET) in Preclinical Contexts
Non-invasive imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) are crucial for visualizing and quantifying the biodistribution of radioiodinated 4-IBG in preclinical models. nih.govresearchgate.net These techniques allow for longitudinal studies in the same animal, tracking disease progression and therapeutic response. criver.com
SPECT imaging, often using Iodine-123 labeled 4-IBG ([¹²³I]MIBG), is widely used to assess the biodistribution in organs like the adrenal medulla in normal mice and to image neuroendocrine tumors. scirp.orgiiarjournals.orgkoreascience.kr It has been demonstrated that [¹²³I]MIBG SPECT can quantify the in vivo distribution in norepinephrine transporter-expressing organs. koreascience.kr
PET imaging offers higher resolution and more accurate quantification than SPECT. iiarjournals.orgnih.gov By labeling 4-IBG with a positron-emitting isotope like Iodine-124 ([¹²⁴I]MIBG), researchers can perform PET/CT scans in preclinical models. nih.gov This has been used to estimate the radiation dose to tumors and normal organs before therapy with a therapeutic isotope like Iodine-131. nih.gov Preclinical PET imaging with [¹²⁴I]MIBG has been validated in murine xenograft models of neuroblastoma, demonstrating a correlation between human norepinephrine transporter (hNET) expression and tracer uptake. nih.govnih.gov These imaging studies are vital for the preclinical evaluation of new 4-IBG-based therapies and their potential translation to clinical use. nih.gov
Autoradiography in Research
Autoradiography is a critical technique in preclinical research for visualizing the distribution of radioactively labeled compounds like 4-iodobenzylguanidine (MIBG) within tissues and organs. This method provides high-resolution spatial information on the accumulation of the radiotracer, offering insights into its mechanism of uptake and localization.
In preclinical studies, autoradiography has been instrumental in confirming the specific uptake of MIBG in tissues with high sympathetic innervation or those expressing the norepinephrine transporter (NET). For instance, in mouse models, macroautoradiography of whole-body sections following administration of ¹²⁵I-MIBG demonstrated that the highest concentration of radioactivity was in the adrenal glands. nih.gov Subsequent microautoradiography revealed that the silver grains, indicating the presence of the radiolabel, were exclusively located in the adrenal medulla, the site of catecholamine production and storage. nih.gov
Further studies have utilized digital autoradiography (DAR) to investigate MIBG distribution in tumor models. In a mouse model of pheochromocytoma/paraganglioma, DAR was used to confirm the microdistribution of ¹²⁵I-MIBG within the tumor. nanets.net These studies revealed that MIBG uptake was often concentrated at the tumor periphery. nanets.net In models of metastatic disease, DAR has shown a heterogeneous uptake pattern of MIBG within liver tumors. nanets.net
Autoradiographic studies have also been employed to compare the distribution of MIBG with other radiotracers and to evaluate the effects of pharmacological interventions. For example, in a study on rats, autoradiography was used to demonstrate a heterogeneous distribution of ¹²⁵I-MIBG in the heart, with greater uptake at the base compared to the apex. cdnsciencepub.com This technique has also been used to show that certain drugs can inhibit MIBG uptake. nih.gov The ability to visualize the precise location of MIBG at a microscopic level makes autoradiography an invaluable tool for understanding its biological behavior in various preclinical models.
Methodological Considerations for MIBG Research
Effective preclinical research using MIBG requires careful consideration of several methodological factors that can significantly influence the outcomes and their interpretation. The choice of animal model, the specific imaging protocol, and the potential for drug interactions are all critical components of a well-designed study.
One of the primary considerations is the selection of an appropriate animal model that accurately reflects the human condition being studied. For instance, in neuroblastoma research, mouse xenograft models are commonly used. researchgate.net Similarly, for studying cardiac sympathetic innervation, various animal models, including rats and dogs, have been employed. nih.govcdnsciencepub.com
The imaging protocol, including the timing of image acquisition, is another crucial factor. Typically, images are acquired at both early (e.g., 15-30 minutes post-injection) and delayed (e.g., 3-4 hours post-injection) time points. nih.gov The early images reflect the initial distribution and uptake of MIBG, while the delayed images provide information about its retention and washout, which can be indicative of neuronal integrity. nih.gov
Furthermore, it is essential to be aware of substances that can interfere with MIBG uptake. A variety of medications, including some antidepressants and antihypertensives, are known to inhibit the norepinephrine transporter and can therefore reduce MIBG accumulation, potentially leading to inaccurate results. nih.goveuropeanreview.org Therefore, in preclinical studies, it is important to control for or be aware of any concomitant medications that could affect MIBG kinetics.
The specific activity of a radiopharmaceutical, defined as the amount of radioactivity per unit mass of the compound, is a critical parameter that can have a profound impact on research outcomes with MIBG. researchgate.net MIBG is taken up by the norepinephrine transporter (NET), which is a saturable process. researchgate.net This means that at high concentrations of MIBG, the transporter can become saturated, leading to decreased uptake of the radiolabeled compound.
High specific activity MIBG preparations have a lower proportion of non-radioactive ("cold") MIBG molecules for the same amount of radioactivity. researchgate.net This is advantageous because the "cold" MIBG can compete with the radiolabeled MIBG for uptake by the NET. researchgate.net Therefore, using high specific activity MIBG can lead to greater uptake in NET-expressing tissues. researchgate.net
Preclinical studies have demonstrated the importance of specific activity. In a study using a mouse neuroblastoma xenograft model, higher specific activity ¹³¹I-MIBG resulted in greater efficacy. researchgate.net Another study in nude mice showed a threefold higher cardiac uptake with no-carrier-added (n.c.a.) MIBG, which has a very high specific activity, compared to MIBG with a lower specific activity. snmjournals.org
However, the relationship between specific activity and image quality is not always straightforward. One study in healthy human volunteers found that while higher specific activity ¹²³I-MIBG resulted in higher uptake in the heart and liver, it also led to more rapid deiodination and higher background activity. nih.gov This resulted in no significant improvement in the heart-to-liver or heart-to-lung count ratios, suggesting that the cardiac images were not superior to those obtained with commercial MIBG. nih.gov
These findings highlight the complex interplay between specific activity, tissue uptake, and metabolic stability, which must be carefully considered when designing and interpreting MIBG research studies.
Table 1: Impact of Specific Activity on MIBG Uptake in Different Tissues
| Tissue | Higher Specific Activity MIBG Uptake | Lower Specific Activity MIBG Uptake | Finding | Reference |
| Heart | Increased | Lower | Significantly higher uptake with high specific activity. | snmjournals.orgnih.gov |
| Liver | Increased | Lower | Significantly higher uptake with high specific activity. | nih.gov |
| Lung | No significant difference | No significant difference | Specific activity did not significantly impact lung uptake. | nih.gov |
| Neuroblastoma Tumor | Increased Efficacy | Lower Efficacy | Higher specific activity resulted in greater therapeutic efficacy. | researchgate.net |
Structural Modifications and Analogues of Iodobenzylguanidine, 4 for Enhanced Research Utility
Development of Fluorinated Analogues (e.g., 4-Fluoro-3-Iodobenzylguanidine, FIBG)
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance desirable molecular properties. beilstein-journals.orgolemiss.edu In the context of MIBG, the development of fluorinated analogues was driven by the goal of creating a positron emission tomography (PET) agent with the superior imaging characteristics of fluorine-18 (B77423) (¹⁸F) while retaining the biological targeting of MIBG. d-nb.infonih.gov An early hypothesis suggested that the iodine substituent on the benzene (B151609) ring was essential for bioactivity, which led to the synthesis of 4-[¹⁸F]fluoro-3-iodobenzylguanidine ([¹⁸F]FIBG), an analogue that adds a fluorine atom to the MIBG structure. nih.gov
Research has demonstrated that fluorination at the 4-position significantly impacts the uptake and retention of the compound in NET-expressing cells. In vitro studies using PC-12 pheochromocytoma cells showed that the uptake of ¹³¹I-FIBG was significantly higher than that of ¹³¹I-MIBG at 1, 2, and 4 hours post-incubation. snmjournals.org Furthermore, the cellular retention of ¹³¹I-FIBG was markedly improved, with approximately 80% of the initial uptake remaining after 8 hours, compared to only about 40% for ¹³¹I-MIBG. snmjournals.org
Similar findings were observed with an astatinated analogue, 3-[²¹¹At]astato-4-fluorobenzylguanidine ([²¹¹At]AFBG), which was developed for potential alpha-emitter therapy. duke.edu Over a 16-hour period, the retention of [²¹¹At]AFBG in SK-N-SH human neuroblastoma cells was similar to that of [¹³¹I]FIBG, while the retention of its non-fluorinated counterpart, meta-[²¹¹At]astatobenzylguanidine ([²¹¹At]MABG), was considerably lower. duke.edu This suggests that the fluorine substitution enhances the stability of the compound's association with the cell, a desirable characteristic for both imaging and therapeutic applications. The uptake of these fluorinated analogues is specifically mediated by the NET, as it can be blocked by the NET inhibitor desipramine (B1205290). snmjournals.orgduke.edu
In Vitro Uptake and Retention of MIBG vs. FIBG in PC-12 Cells
| Compound | Uptake (% of initial dose/10⁶ cells) at 4h | Retention (% of initial uptake) at 8h | Source |
|---|---|---|---|
| ¹³¹I-MIBG | 14.1 ± 1.5 | ~40% | snmjournals.org |
| ¹³¹I-FIBG | 23.8 ± 3.1 | ~80% | snmjournals.org |
The development of ¹⁸F-labeled MIBG analogues like [¹⁸F]FIBG offers significant advantages for preclinical PET imaging due to the physical properties of the ¹⁸F isotope, which allow for higher spatial resolution and more accurate quantification compared to the iodine isotopes used in SPECT imaging. d-nb.inforesearchgate.net Preclinical PET/CT imaging in mouse models with PC-12 tumors demonstrated that [¹⁸F]FIBG provides clear tumor visualization with high uptake. snmjournals.org
In comparative studies, [¹⁸F]FIBG PET imaging showed visibly different intratumoral distributions when compared with [¹⁸F]FDG, a tracer for glucose metabolism. snmjournals.org This suggests that [¹⁸F]FIBG can provide complementary information on tumor biology, specifically related to NET expression, which may not be captured by [¹⁸F]FDG. snmjournals.org The ability to achieve high-quality, quantitative images with [¹⁸F]FIBG supports its potential as a superior diagnostic tool for NET-expressing tumors and as a means to predict the therapeutic efficacy of corresponding radiotherapies like ¹³¹I-FIBG. snmjournals.orgnih.gov The integration of such molecular imaging methods is central to preclinical research aimed at personalizing radiotherapy. fhwn.ac.at
Other Structural Variations and Their Receptor/Transporter Interactions in Research
Beyond fluorination, other structural modifications of MIBG have been explored to understand and improve its interaction with cellular transporters. MIBG is transported into cells by several mechanisms, with the NET being the primary target on tumor cells. nih.govnih.govresearchgate.net However, polyspecific organic cation transporters (OCTs), such as OCT1 and OCT3, also play a role in its distribution in normal tissues like the liver and heart, while OCT2 and multidrug and toxin extrusion proteins (MATEs) are involved in its renal elimination. nih.govnih.gov Understanding how structural changes affect these interactions is crucial for designing analogues with improved tumor-to-background ratios.
The position of the guanidinomethyl group on the benzyl (B1604629) ring is a critical determinant of MIBG's biological activity and its interaction with the norepinephrine (B1679862) transporter. rsc.orgrsc.org Research has consistently shown that the meta-position (3-position) of the guanidinomethyl group is essential for maintaining high-affinity binding and specific uptake via the NET. rsc.orgrsc.org
To investigate the impact of this positioning, analogues have been synthesized with the guanidinomethyl group moved to other positions or with additional guanidine (B92328) functions added. One study prepared 4-guanidinomethyl-3-[¹³¹I]iodobenzylguanidine ([¹³¹I]GMIBG), which has a second guanidinomethyl group at the 4-position. nih.gov In vitro uptake of this compound by SK-N-SH neuroblastoma cells was dramatically reduced to just 1.7% of the input counts, compared to 40.3% for [¹²⁵I]MIBG, indicating that this structural modification negated the compound's biological properties. researchgate.netnih.gov Another analogue, 4-guanidino-3-[¹³¹I]iodobenzylguanidine ([¹³¹I]GIBG), showed higher uptake than [¹³¹I]GMIBG but still significantly less than [¹²⁵I]MIBG (5.6% vs. 46.1%). nih.gov These findings underscore the stringent structural requirements of the NET and suggest that modifications at the 4-position are not advantageous for improving uptake. nih.gov
In Vitro Cellular Uptake of MIBG Analogues in SK-N-SH Cells
| Compound | Uptake (% of Input Counts) | Source |
|---|---|---|
| [¹²⁵I]MIBG | 40.3 ± 1.4 | researchgate.net |
| [¹³¹I]GMIBG (4-guanidinomethyl-3-iodobenzylguanidine) | 1.7 ± 0.1 | researchgate.net |
| [¹²⁵I]MIBG | 46.1 ± 2.7 | nih.gov |
| [¹³¹I]GIBG (4-guanidino-3-iodobenzylguanidine) | 5.6 ± 0.3 | nih.gov |
Conjugation Strategies for Targeted Delivery in Research Models (e.g., Nanoparticle Conjugates)
Conjugating therapeutic or imaging agents to targeting moieties like peptides or nanoparticles is a rapidly advancing strategy to improve drug delivery. mdpi.combeilstein-journals.org This approach aims to enhance accumulation at the target site, thereby increasing efficacy while minimizing systemic exposure. mdpi.cominsidetx.com For MIBG, conjugation to nanoparticles has been investigated as a method to create novel delivery systems for neuroblastoma. rsc.orgrsc.org
In one such research model, a derivative of MIBG was covalently attached to the surface of carboxylated polyethylene (B3416737) glycol (PEG)-coated gold nanoparticles (GNPs). rsc.orgresearchgate.netnstda.or.th In this study, 49.28% of the novel MIBG derivative was successfully grafted onto the nanoparticles. rsc.orgrsc.org The resulting ¹²⁷I-MoM-PEG-GNPs were stable and demonstrated no toxicity in a normal fibroblast cell line. rsc.orgrsc.org
To confirm that the nanoparticle conjugates retained their targeting specificity for the NET, cellular uptake studies were performed in the SH-SY5Y neuroblastoma cell line. rsc.orgrsc.org The uptake of the MIBG-conjugated nanoparticles was significantly reduced in the presence of desipramine, a competitive inhibitor of the NET. rsc.orgrsc.org This confirmed that the internalization of the nanoparticles into the cancer cells was specifically mediated by the NET, demonstrating the potential of this conjugation strategy for targeted delivery in research models. rsc.orgresearchgate.net
Cellular Uptake of MIBG-Conjugated Gold Nanoparticles (GNPs) in SH-SY5Y Cells
| Condition | Cellular Uptake of ¹²⁷I-MoM-PEG-GNPs (fg per cell) | Source |
|---|---|---|
| Control (No Inhibitor) | 1.45 | rsc.org |
| With NET Inhibitor (100 nM desipramine) | 0.56 | rsc.org |
Pharmacological and Biological Interactions Influencing Iodobenzylguanidine, 4 Research
Interference of Research Probes with MIBG Uptake Mechanisms
MIBG, a norepinephrine (B1679862) analog, primarily enters neuroendocrine cells through the norepinephrine transporter (NET), also known as the uptake-1 mechanism. nih.govnih.gov A secondary, passive diffusion mechanism (uptake-2) also exists, becoming more relevant at higher MIBG concentrations. nih.goveuropeanreview.org In research, various probes are used to selectively inhibit these pathways to better understand the dynamics of MIBG transport.
The active, sodium-dependent, and high-affinity type-1 uptake system is a major focus of MIBG research. europeanreview.orgnih.gov This transport process is sensitive to inhibition by specific compounds, which are invaluable tools in laboratory models.
Desipramine (B1205290), a tricyclic antidepressant, is a potent and selective inhibitor of the NET. nih.govnih.gov In research, it is frequently used to block the type-1 uptake pathway, thereby allowing for the study of non-specific or uptake-2 mediated MIBG accumulation. europeanreview.orgnih.gov For instance, studies in human neuroblastoma cell lines demonstrate that desipramine at micromolar concentrations effectively blocks the active transport of MIBG. nih.gov Similarly, research on rat mesenteric resistance arteries has shown that desipramine concentration-dependently inhibits the neuronal uptake of noradrenaline, the same pathway utilized by MIBG. nih.gov
Cocaine is another well-characterized inhibitor of the NET. europeanreview.orgnih.gov Its inhibitory action on this transporter prevents the reuptake of norepinephrine and, consequently, MIBG. In research settings, the use of cocaine has helped to confirm the role of the uptake-1 system in MIBG accumulation. Studies in both nonfailing and failing human heart tissue have utilized cocaine to probe the functionality of the uptake-1 carrier, showing that it potentiates the effects of norepinephrine in nonfailing tissue but has no effect in failing hearts where the uptake mechanism is already compromised. jacc.org
Table 1: Effects of Type-1 Uptake Inhibitors on MIBG in Research Models
| Inhibitor | Model System | Observed Effect on MIBG/Norepinephrine Uptake | Reference |
|---|---|---|---|
| Desipramine | Human Neuroblastoma Cells (SK-N-BE(2C)) | Blocks active transport of MIBG at 10⁻⁶ M. | nih.gov |
| Rat Heart | Causes inhibition of MIBG cardiac uptake. | europeanreview.org | |
| HEK-NET Cells | Strong inhibitory effect on MIBG uptake. | nih.gov | |
| Rat Mesenteric Arteries | Concentration-dependently inhibits [³H]-noradrenaline uptake. | nih.gov | |
| Cocaine | Rat Heart | Causes inhibition of MIBG cardiac uptake. | europeanreview.org |
| Human Ventricular Preparations | Potentiates norepinephrine effects in nonfailing myocardium by blocking uptake-1; no effect in failing myocardium. | jacc.org | |
| Rat Mesenteric Arteries | Concentration-dependently inhibits [³H]-noradrenaline uptake. | nih.gov |
Following transport across the cell membrane via NET, MIBG is actively sequestered into neurosecretory vesicles by vesicular monoamine transporters (VMATs). nih.govnih.gov This process is crucial for the long-term retention of MIBG within the cell. Inhibition of this vesicular transport is a key area of study.
Research models utilize specific inhibitors to disrupt this storage mechanism. For example, reserpine (B192253) is a well-known inhibitor that blocks the transport of monoamines and MIBG into storage vesicles. europeanreview.orgauctoresonline.org Studies using reserpine in animal models, such as rats and guinea pigs, have demonstrated a significant decrease in MIBG concentration in tissues with high sympathetic innervation, like the heart and adrenal glands. europeanreview.orgauctoresonline.org In rat models, pretreatment with reserpine was shown to reduce MIBG uptake in brown adipose tissue, heart, and spleen. auctoresonline.org This pharmacological blockade leads to reduced quantal size and frequency of neurotransmitter release, a principle that also applies to MIBG. nih.gov The use of VMAT inhibitors like reserpine in research models is critical for differentiating between membrane transport and vesicular storage of MIBG. europeanreview.orgauctoresonline.org
Competitive binding studies are essential for characterizing the affinity of MIBG and other compounds for the norepinephrine transporter. In these research assays, the displacement of radiolabeled MIBG by an unlabeled compound is measured to determine the competitor's inhibitory potency (IC50).
Research has shown that unlabeled MIBG can cause profound self-inhibition of radiolabeled MIBG retention, confirming that it competes for its own transport and storage mechanisms. nih.gov Other biogenic amines that are substrates for NET, such as norepinephrine and dopamine, are highly effective at blocking MIBG entry into cells. nih.gov In contrast, substances like serotonin (B10506) and histamine (B1213489) only interfere at much higher concentrations. nih.gov Competitive binding studies in neuroblastoma cell lines have been used to compare the affinity of MIBG with other NET-targeting radiopharmaceuticals, such as [¹⁸F]-MFBG, providing insights into their relative uptake efficiencies. researchgate.netresearchgate.net
Depletion of Neurosecretory Vesicle Content in Research Models
The depletion of neurosecretory vesicle content is a research strategy used to understand the role of vesicular storage in sympathetic nerve function and MIBG kinetics. As mentioned, reserpine is a primary tool for achieving this depletion. europeanreview.orgauctoresonline.org By irreversibly blocking VMAT, reserpine prevents the accumulation of catecholamines and MIBG within vesicles, leaving them susceptible to cytoplasmic metabolism or efflux. europeanreview.orgthno.org
Influence of Other Signaling Pathways on MIBG Uptake in Research (e.g., Calcium-Mediated)
The uptake and retention of MIBG are not solely dependent on NET and VMAT but can also be modulated by other cellular signaling pathways. Calcium-mediated mechanisms, in particular, have been shown to influence MIBG accumulation in research settings. europeanreview.orgthno.org
Calcium channel blockers, such as verapamil, nifedipine, and diltiazem, are known to interfere with MIBG uptake. europeanreview.orglmu-klinikum.deradiologykey.com Research indicates that these agents can increase or prolong the myocardial uptake of MIBG. nih.gov This suggests that calcium influx plays a role in the regulation of MIBG transport or retention. The release of MIBG from neurosecretory vesicles is also a calcium-dependent process. nih.gov
Furthermore, research using MIBG imaging has suggested that sympathetic nerve activity might regulate the metabolism of tissues like brown adipose tissue through calcium signaling pathways. researchgate.netnih.gov For example, the p38-MAPK signaling pathway, which can be influenced by intracellular calcium concentrations, is associated with adipocyte metabolism and may be indirectly studied via MIBG uptake. nih.gov
Impact of Chemo-Sensitizing Agents on MIBG Accumulation in Preclinical Cancer Models
A significant area of preclinical research focuses on enhancing the accumulation of therapeutic [¹³¹I]MIBG in tumors to improve its cytotoxic effects. This has led to investigations into combining MIBG with chemo-sensitizing agents.
Studies in preclinical neuroblastoma models have shown that certain chemotherapy drugs can increase MIBG uptake. Pretreatment with cisplatin (B142131) or doxorubicin (B1662922) was found to significantly boost MIBG accumulation in neuroblastoma cells both in vitro and in vivo. nih.gov This effect is thought to be mediated by an increase in the expression of the norepinephrine transporter gene following exposure to these agents. nih.gov
More recent research has explored other pathways to sensitize cancer cells to MIBG. Histone deacetylase inhibitors (HDACi), such as vorinostat, and inhibitors of the PI3K/AKT/mTOR pathway have been shown to increase MIBG internalization in neuroblastoma cell lines. researchgate.netresearchgate.net For instance, the HDACi sodium-4-phenylbutyrate and the dual HDACi/PI3K inhibitor CUDC-907 increased MIBG uptake by 2.9-fold and 2.1-fold, respectively, in one neuroblastoma cell line. researchgate.net These findings suggest that modulating cellular signaling pathways with such agents could be a viable strategy to enhance the efficacy of MIBG-based therapies in clinical settings.
Table 2: Investigational Agents Enhancing MIBG Accumulation in Preclinical Models
| Agent/Class | Model System | Fold Increase in MIBG Uptake | Reference |
|---|---|---|---|
| Cisplatin | Neuroblastoma (in vitro/in vivo) | Significant increase | nih.gov |
| Doxorubicin | Neuroblastoma (in vitro/in vivo) | Significant increase | nih.gov |
| Sodium-4-phenylbutyrate | Neuroblastoma Cell Line (IGR-NB8) | 2.9 | researchgate.net |
| CUDC-907 | Neuroblastoma Cell Line (IGR-NB8) | 2.1 | researchgate.net |
| BGT226 | Neuroblastoma Cell Line (IGR-NB8) | 2.5 | researchgate.net |
| Vorinostat | Neuroblastoma | Used as a radiation sensitizer (B1316253) in combination with MIBG. | researchgate.net |
Selective Serotonin Reuptake Inhibitor (SSRI) Interactions in Research Models
Research into 4-Iodobenzylguanidine (B227415) (MIBG) has been significantly influenced by its interactions with various pharmacological agents, including Selective Serotonin Reuptake Inhibitors (SSRIs). The basis for this interaction lies in the distinct mechanisms by which MIBG enters different cell types. While its accumulation in neuroblastoma cells is primarily mediated by the norepinephrine transporter (NET), its uptake into human platelets is handled by the serotonin transporter (SERT). nih.govresearchgate.netnih.gov SSRIs are a class of drugs that, by design, selectively block SERT. wikipedia.org This differential transporter affinity has been the subject of research to see if SSRIs could selectively block MIBG uptake in certain tissues without affecting its accumulation in others.
Detailed Research Findings
In Vitro Studies
Laboratory studies using cell cultures have been instrumental in quantifying the interaction between various SSRIs and MIBG. A key study investigated the inhibitory potency of a panel of SSRIs on MIBG uptake in two distinct human cell models: isolated human platelets, which rely on SERT for MIBG uptake, and SK-N-SH neuroblastoma cells, which use NET. nih.gov
The findings demonstrated that SSRIs were significantly more potent at inhibiting MIBG uptake in platelets compared to neuroblastoma cells. nih.gov For instance, a 10⁻⁷ M concentration of citalopram (B1669093) was sufficient to almost completely block MIBG uptake in platelets while having a negligible effect on its uptake in the neuroblastoma cells. nih.gov The research confirmed that MIBG acts as a low-affinity substrate for SERT (Km = 9.7 μM) compared to its high-affinity interaction with NET (Km = 0.49 μM). nih.govresearchgate.netnih.gov
Paroxetine (B1678475) emerged as the most potent inhibitor of MIBG uptake in platelets (IC50 = 0.2 nM), while citalopram was identified as the most selective inhibitor. nih.govresearchgate.netnih.gov Citalopram showed high affinity for SERT in platelets (IC50 = 7.8 nM) but a remarkably low affinity for NET in neuroblastoma cells (IC50 = 11,940 nM), resulting in a selectivity ratio of 1521. nih.gov Other SSRIs like fluvoxamine (B1237835), fluoxetine, and sertraline (B1200038) also showed effective, concentration-dependent inhibition of MIBG uptake in platelets. nih.gov
Conversely, studies using SK-N-SH neuroblastoma cells that overexpress NET found that the SSRI escitalopram (B1671245) had a very high IC50 value of 7.5 μM, indicating a minimal inhibitory effect on NET-mediated MIBG uptake. oup.comsnmjournals.org In stark contrast, the tricyclic antidepressant (TCA) desipramine, a potent NET inhibitor, displayed an IC50 of just 11.9 nM in the same cell line. snmjournals.org
The following table summarizes the in vitro inhibitory potency and selectivity of various monoamine transporter inhibitors on MIBG uptake.
| Compound | Class | IC50 in Platelets (nM) | IC50 in SK-N-SH Cells (nM) | Selectivity Factor (IC50 Ratio: SK-N-SH/Platelets) |
|---|---|---|---|---|
| Alaproclate | SSRI | 38 | 43,420 | 1158 |
| Citalopram | SSRI | 7.8 | 11,940 | 1521 |
| Fluvoxamine | SSRI | 9.3 | 2,339 | 252 |
| Fluoxetine | SSRI | 32 | 1,270 | 40 |
| Norfluoxetine | SSRI | 24 | 2,760 | 115 |
| Paroxetine | SSRI | 0.2 | 10 | 45 |
| Sertraline | SSRI | 36 | 3,301 | 91 |
| Desipramine | TCA | 744 | 5 | 0.007 |
In Vivo Research Models
The selective inhibition observed in vitro has been further explored in animal research models. In a study involving nude mice with subcutaneous neuroblastoma xenografts, treatment with the SSRIs citalopram, fluvoxamine, sertraline, and paroxetine did not significantly alter the accumulation of [¹²⁵I]MIBG in the neuroblastoma tumors. nih.govresearchgate.netnih.gov This finding was consistent with the in vitro data, as tumor uptake is dependent on NET, which is only weakly inhibited by these SSRIs. nih.gov As a control, the potent NET inhibitor desipramine was administered, which resulted in a profound (60%) decrease in MIBG uptake in the xenografts. nih.govresearchgate.net
However, the effects of SSRIs were not uniform across all tumor types or tissues. In mice with PC12 pheochromocytoma xenografts, fluvoxamine treatment reduced MIBG uptake by 64%, while citalopram and sertraline had no significant effect. nih.gov
Regarding normal tissues in the mouse model, the SSRIs produced varied effects. Treatment with citalopram led to a 35% decrease in liver MIBG levels, whereas paroxetine caused a 17% increase. nih.gov A slight but consistent increase (14–25%) in MIBG accumulation was noted in the heart and lungs of SSRI-treated mice. nih.gov In contrast, desipramine significantly reduced MIBG uptake in the heart, lungs, and adrenals. nih.gov
Separate studies in healthy New Zealand White rabbits focused on cardiac MIBG uptake. These investigations demonstrated that the SSRI escitalopram, even at high doses, had no significant pharmacological influence on cardiac MIBG accumulation. oup.comsnmjournals.orgsnmjournals.org Once again, desipramine pretreatment led to a marked reduction in cardiac uptake, confirming the NET-dependent nature of MIBG accumulation in the heart. snmjournals.orgsnmjournals.org
The table below summarizes key findings from in vivo research models.
| Research Model | SSRI(s) Tested | Key Findings | Reference |
|---|---|---|---|
| Mice with Neuroblastoma Xenografts | Citalopram, Fluvoxamine, Sertraline, Paroxetine | No significant effect on MIBG uptake in the neuroblastoma tumor (NET-dependent). | nih.govresearchgate.netnih.gov |
| Mice with Pheochromocytoma Xenografts | Citalopram, Fluvoxamine, Sertraline | Fluvoxamine reduced tumor MIBG uptake by 64%; Citalopram and Sertraline had no significant effect. | nih.gov |
| Mice (Normal Tissues) | Citalopram, Paroxetine | Citalopram decreased liver MIBG uptake; Paroxetine increased it. Both led to slightly increased heart and lung uptake. | nih.gov |
| Healthy New Zealand White Rabbits | Escitalopram | No significant interference with cardiac MIBG uptake, even at high doses. | oup.comsnmjournals.orgsnmjournals.orgsnmjournals.org |
These research models collectively demonstrate that SSRIs can selectively inhibit SERT-mediated MIBG uptake in tissues like platelets without significantly compromising NET-mediated uptake in neuroblastoma tumors or the heart. nih.govnih.govsnmjournals.org
Metabolic and Physiological Research Applications of Iodobenzylguanidine, 4
Investigation of Adrenergic Nerve Function and Integrity in Research Models
Due to its structural similarity to norepinephrine (B1679862), MIBG is selectively taken up and stored in adrenergic nerve terminals, providing a means to visualize and assess the sympathetic nervous system's integrity and function. mdpi.comaacrjournals.org This has made it an invaluable agent in preclinical research for studying conditions involving autonomic dysfunction.
Myocardial Adrenergic Innervation Research in Animal Models
Research in animal models has been crucial in understanding the role of the sympathetic nervous system in cardiac health and disease. snmjournals.org MIBG allows for the non-invasive assessment of cardiac sympathetic innervation. nih.gov Studies in rats have shown that MIBG can be used to determine regional distribution and functioning of the human adrenergic nervous system. nih.gov
In animal models of diabetes and hypertension, such as streptozotocin-induced diabetic rats and spontaneously hypertensive rats, MIBG has been used to assess cardiac sympathetic activity. nih.gov These studies have demonstrated that a diabetic state can lead to increased MIBG washout rates, indicating enhanced noradrenergic activity. nih.gov Furthermore, research in rat models has shown that injury to adrenergic neurons significantly reduces the uptake of MIBG in the heart, mimicking the behavior of norepinephrine. researchgate.net This has established MIBG as an index of adrenergic neuron injury and function in the heart. researchgate.net
Animal models of heart failure have also been instrumental. Research has shown that in failing hearts, there is an increased cardiac adrenergic drive, which is initially supportive but ultimately detrimental. snmjournals.org MIBG imaging in these models helps to visualize and quantify the extent of sympathetic dysinnervation. snmjournals.org For instance, in animal studies, doxorubicin-induced cardiotoxicity resulted in a dose-dependent reduction in MIBG uptake, proving more sensitive than other methods in early detection. akjournals.com
The development of sympathetic reinnervation following heart transplantation has also been investigated using animal models, with MIBG scintigraphy confirming the process. akjournals.com
Assessment of Sympathetic Nervous System Activity in Preclinical Studies
Preclinical studies utilizing cell lines and animal models have been fundamental in characterizing the mechanisms of MIBG uptake and its utility in assessing sympathetic nervous system activity. The uptake of MIBG is primarily mediated by the norepinephrine transporter (NET). nih.govmdpi.com In vitro studies using human neuroblastoma cell lines have detailed two primary uptake mechanisms. nih.gov At low concentrations, an active, sodium-dependent transport system (Uptake-1) is predominant. aacrjournals.orgnih.gov At higher, non-physiological concentrations, uptake occurs via passive diffusion. nih.gov
This active transport is temperature-dependent and can be inhibited by desipramine (B1205290), a known inhibitor of the Uptake-1 mechanism. nih.gov The process is also competitive, with other biogenic amines like dopamine, tyramine, and norepinephrine effectively blocking MIBG uptake. nih.gov
Research has also identified that MIBG uptake and storage are frequent but independent functions of human neuroblastoma cells. aacrjournals.orgnih.gov Some cell lines demonstrate a specific uptake system but lack the ability to retain high levels of MIBG. aacrjournals.orgnih.gov Furthermore, inducing neuronal differentiation in certain cell lines has been shown to increase both the velocity of uptake and the efficiency of MIBG storage. aacrjournals.orgnih.gov
Research into Metabolic Pathways Affecting MIBG Disposition
The disposition of MIBG in the body is a critical area of research, influencing its efficacy as an imaging and therapeutic agent.
Elimination Pathways and Organ-Specific Retention in Research Models
The primary route of MIBG elimination is through the kidneys, with over 90% of the administered dose being excreted unchanged in the urine. nih.govresearchgate.net About half of the injected dose is excreted within the first 24 hours. nih.gov Both glomerular filtration and tubular secretion contribute to its renal elimination. nih.gov Fecal excretion and dissociation of the iodine from MIBG account for a very small percentage of its clearance. nih.gov
Metabolism of MIBG is a minor elimination pathway, accounting for less than 10% of the dose. nih.gov The main metabolite identified is meta-iodohippuric acid. nih.gov
In terms of organ retention, MIBG accumulates in tissues with high sympathetic innervation. nih.gov Besides the heart, significant uptake is seen in the liver, salivary glands, spleen, and adrenal glands. researchgate.netnih.gov Research in mice has shown that the organic cation transporter 3 (OCT3), an extraneuronal transporter in cardiomyocytes, is primarily responsible for cardiac MIBG uptake. researchgate.net This finding challenges the long-held belief that cardiac MIBG imaging solely reflects NET-mediated uptake in adrenergic nerve endings. researchgate.net Studies in transporter-deficient mice have been instrumental in elucidating the roles of various organic cation transporters (OCTs) and multidrug and toxin extrusion proteins (MATEs) in the distribution and elimination of MIBG. researchgate.net
Use as a Functional Marker in Neurobiological Research
MIBG serves as a valuable functional marker in neurobiological research, particularly in studies of neurodegenerative diseases. oup.com Its ability to reflect the integrity of postganglionic sympathetic nerve endings has made it a key tool in this field. oup.com
Research has demonstrated significantly reduced cardiac MIBG uptake in conditions like Parkinson's disease and dementia with Lewy bodies. oup.com This is attributed to the cardiac sympathetic denervation that characterizes these diseases. mdpi.comoup.com In fact, abnormal cardiac MIBG uptake can be an additional criterion for diagnosing Parkinson's disease. nih.gov
Studies have also explored MIBG uptake in other sympathetically innervated organs, such as the salivary glands and thyroid, as potential biomarkers for Parkinson's disease. nih.gov Research has shown significantly lower MIBG uptake in the parotid and submandibular glands of Parkinson's patients compared to controls. nih.gov
The following table provides a summary of key research findings related to MIBG uptake in different models and conditions.
| Research Area | Model/Condition | Key Findings |
| Myocardial Innervation | Animal models of diabetes and hypertension | Increased MIBG washout, indicating enhanced noradrenergic activity. nih.gov |
| Animal models of doxorubicin-induced cardiotoxicity | Dose-dependent reduction in MIBG uptake. akjournals.com | |
| Sympathetic Nervous System Activity | Human neuroblastoma cell lines | Two uptake mechanisms: active transport (Uptake-1) at low concentrations and passive diffusion at high concentrations. nih.gov |
| Differentiated neuroblastoma cell lines | Increased velocity of uptake and storage efficiency. aacrjournals.orgnih.gov | |
| Neurobiological Research | Parkinson's disease, Dementia with Lewy bodies | Reduced cardiac MIBG uptake due to sympathetic denervation. oup.com |
| Parkinson's disease | Lower MIBG uptake in salivary glands. nih.gov |
Future Directions in Iodobenzylguanidine, 4 Research
Development of Novel MIBG-Based Research Probes with Enhanced Specificity
A primary area of future research is the chemical modification of the MIBG molecule to create novel probes with superior specificity for adrenergic tissues. mdpi.com The goal is to enhance the affinity of these probes for the norepinephrine (B1679862) transporter (NET), which is crucial for their uptake into target cells. thno.org This could lead to more precise diagnostic imaging and more effective targeted radionuclide therapies.
One promising approach involves the development of "no-carrier-added" (NCA) MIBG. nih.gov In standard MIBG preparations, a significant portion of the molecules are not radiolabeled, which can compete with the radiolabeled MIBG for uptake by NET. nih.gov NCA MIBG formulations, which have a much higher proportion of radiolabeled molecules, have shown enhanced concentration within target tissues in preclinical studies. nih.gov
Researchers are also exploring the use of different radionuclides to label MIBG. While Iodine-123 and Iodine-131 are the most commonly used isotopes, others like Iodine-124, Astatine-211, and Fluorine-18 (B77423) are being investigated. thno.orgnih.govaacrjournals.org For instance, alpha-particle emitting radionuclides like Astatine-211 attached to MIBG ([²¹¹At]MABG) have shown potent anti-tumor effects in preclinical models of neuroblastoma and may be particularly effective against microscopic disseminated disease. aacrjournals.orgaacrjournals.org Fluorine-18 labeled MIBG analogs, such as ¹⁸F-MFBG, are being developed for Positron Emission Tomography (PET) imaging, which offers superior spatial resolution compared to the Single-Photon Emission Computed Tomography (SPECT) used with ¹²³I-MIBG. thno.org
Another strategy to improve specificity involves targeting different but related molecular pathways. For example, in cases where tumors have low NET expression, probes targeting other proteins like the somatostatin (B550006) receptor are being explored as complementary diagnostic and therapeutic tools. oatext.com
Table 1: Investigational MIBG-Based Probes and Analogs
| Probe/Analog | Radionuclide | Imaging/Therapeutic Modality | Key Feature/Advantage |
| No-Carrier-Added (NCA) MIBG | Iodine-131 | Therapy | Higher specific activity, potentially leading to increased tumor uptake. nih.gov |
| [²¹¹At]MABG | Astatine-211 | Alpha-particle Therapy | High linear energy transfer, effective for killing microscopic disease. aacrjournals.orgaacrjournals.org |
| ¹⁸F-MFBG | Fluorine-18 | PET Imaging | Improved spatial resolution and quantification compared to SPECT. thno.org |
| [¹²⁴I]MIBG | Iodine-124 | PET Imaging/Dosimetry | Allows for pre-therapy dosimetry for ¹³¹I-MIBG treatment. mdpi.comnih.gov |
Integration with Advanced Preclinical Imaging Technologies
The integration of MIBG with advanced preclinical imaging technologies is a significant area of future research, promising to enhance the visualization and understanding of its biodistribution and therapeutic effects. nih.gov The combination of MIBG scintigraphy with SPECT/CT (Single-Photon Emission Computed Tomography/Computed Tomography) has already become a standard in many clinical settings, as it improves the anatomical localization of MIBG uptake. mdpi.com
Future developments are focused on leveraging the capabilities of Positron Emission Tomography (PET). PET offers superior spatial resolution and quantitative accuracy compared to SPECT. thno.orgmdpi.com The development of MIBG analogs labeled with positron-emitting radionuclides, such as ¹²⁴I-MIBG and ¹⁸F-labeled analogs, is a key focus. thno.orgmdpi.com Preclinical studies using ¹²⁴I-MIBG PET have demonstrated its potential for more accurate dosimetry estimates before ¹³¹I-MIBG therapy. nih.gov This allows for a more personalized approach to treatment, ensuring that the optimal radiation dose is delivered to the tumor while minimizing exposure to healthy tissues. nih.gov
Multimodality imaging probes, which can be detected by more than one imaging method, represent another exciting frontier. snmjournals.org These probes, often based on nanoparticles, could combine the functional information from nuclear imaging with the high-resolution anatomical detail of Magnetic Resonance Imaging (MRI). snmjournals.orgicr.ac.uk The development of PET/MRI systems allows for the simultaneous acquisition of data from both modalities, providing a more comprehensive picture of tumor biology and MIBG uptake. nih.gov
Dynamic SPECT imaging is also being explored to refine the quantification of MIBG uptake and washout kinetics, particularly in cardiac imaging. thno.orgakjournals.com This technique involves multiple scans over time to provide a more detailed assessment of sympathetic nerve function. thno.org
Mechanistic Studies of Resistance and Sensitivity in Preclinical Disease Models
Understanding the molecular mechanisms that determine whether a tumor will be sensitive or resistant to MIBG is a critical area of ongoing research. frontiersin.org These studies are primarily conducted in preclinical disease models, such as cell lines and animal xenografts.
A key focus is the expression and function of the norepinephrine transporter (NET). Since MIBG enters tumor cells primarily through NET, downregulation or loss of this transporter is a major mechanism of resistance. oatext.com Research is underway to identify factors that regulate NET expression and to develop strategies to upregulate it in tumor cells, thereby increasing MIBG uptake. nih.gov For instance, preclinical studies have shown that histone deacetylase (HDAC) inhibitors can increase NET expression and MIBG accumulation in neuroblastoma models. nih.gov
However, MIBG transport is not solely dependent on NET. Other transporters, such as organic cation transporters (OCTs) and plasma membrane monoamine transporter (PMAT), are also involved in its uptake and distribution in both tumor and normal tissues. nih.govbohrium.com The differential expression of these transporters in various tissues could be exploited to improve the therapeutic index of MIBG. For example, selectively inhibiting OCTs in normal tissues could reduce off-target toxicity without affecting MIBG uptake in tumors. nih.gov
Preclinical models are also essential for studying the heterogeneity of MIBG uptake within and between tumors. nih.gov This heterogeneity can lead to a mixed response to therapy, where some lesions shrink while others continue to grow. nih.gov By studying these models, researchers aim to identify the molecular signatures associated with MIBG-avid and non-avid tumor regions.
Furthermore, preclinical models are being used to investigate the combination of MIBG therapy with other treatment modalities. nih.gov This includes combining MIBG with chemotherapy, immunotherapy, or radiosensitizers to overcome resistance and improve therapeutic outcomes. nih.govoatext.com The development of reliable in vivo models, such as neuroblastoma cell lines transduced with the human norepinephrine transporter (hNET), has been crucial for these investigations. snmjournals.org
Exploration of MIBG in New Research Applications beyond Adrenergic Systems
While MIBG is primarily known for its applications in imaging and treating tumors of the adrenergic system, such as neuroblastoma and pheochromocytoma, researchers are exploring its potential in other areas. mdpi.comnih.gov
One of the most established non-oncological applications of MIBG is in cardiology. mdpi.com ¹²³I-MIBG scintigraphy is used to assess cardiac sympathetic innervation in conditions like heart failure, where it can provide valuable prognostic information. mdpi.comakjournals.com It is also being investigated for its ability to predict the risk of life-threatening arrhythmias. mdpi.comakjournals.com Research in this area is focused on refining imaging protocols and quantitative analysis to improve its predictive power. thno.org
In neurology, ¹²³I-MIBG has shown promise in differentiating Parkinson's disease from other movement disorders and in distinguishing Lewy body dementia from Alzheimer's disease by identifying postganglionic sympathetic dysfunction. mdpi.com
There is also interest in exploring whether MIBG or its analogs could be used to target other cellular uptake mechanisms beyond the norepinephrine transporter. The involvement of various organic cation transporters in MIBG disposition suggests that it may have applications in studying or targeting tissues that express these transporters. nih.govbohrium.com
The development of new radiolabeled peptides and other small molecules for tumor imaging and therapy has been inspired by the success of MIBG. nih.gov While not direct applications of MIBG itself, this research direction leverages the principles established by MIBG as a targeted radiopharmaceutical. nih.gov For instance, the development of radiolabeled somatostatin analogs for imaging neuroendocrine tumors provides a complementary approach for tumors that may not be MIBG-avid. nih.gov
Future research may also uncover novel interactions and applications of MIBG as our understanding of its pharmacology and transport mechanisms continues to grow.
Q & A
Q. What are the standard protocols for synthesizing and radiolabeling 4-Iodobenzylguanidine derivatives for diagnostic imaging?
Methodological Answer:
- Synthesis typically involves halogenation of benzylguanidine precursors. For example, 4-[¹⁸F]Fluoropropoxy-3-iodobenzylguanidine ([¹⁸F]FPOIBG) is synthesized by reacting 4-(3-fluoropropoxy)-3-iodobenzylguanidine with [¹⁸F]fluoride under anhydrous conditions, followed by HPLC purification (retention time: 8–9 min) .
- Radiolabeling with ¹²⁵I or ¹³¹I requires iodide exchange reactions in chloroform, with yields optimized by controlling reaction time and radioactivity concentration (e.g., 18.5–55.5 MBq for [¹²⁵I]FPOIBG) .
Q. How is cardiac 123I-mIBG uptake quantified in clinical research, and what are the key parameters?
Methodological Answer:
- The heart-to-mediastinum ratio (HMR) is calculated from planar images using regions of interest (ROIs). Semi-automated methods (e.g., Yale method) improve reproducibility by standardizing ROI placement .
- Key parameters include washout rate (WR) and lower limit of normal (LLN). WR without background correction shows higher intra- and inter-observer consistency (ICC = 0.94–0.96) .
Advanced Research Questions
Q. How can discrepancies in HMR values between planar and SPECT imaging be resolved in 123I-mIBG studies?
Methodological Answer:
- SPECT-derived HMR correlates with planar HMR but varies with imaging time. At 120–180 minutes post-injection, SPECT HMR increases linearly with time, but 120-minute acquisitions show optimal correlation (R = 0.91) with planar methods .
- Use upper mediastinum (UM) background for SPECT HMR calculation to minimize variability (vs. lower mediastinum or contralateral lung) .
Q. What mechanisms explain the inverse relationship between ¹³¹I-MIBG uptake and circulating catecholamines in pheochromocytoma?
Methodological Answer:
- High plasma catecholamines downregulate norepinephrine transporter (NET) expression, reducing MIBG uptake. Competitive inhibition at vesicular monoamine transporters (VMATs) may also play a role .
- Pre-treatment α-blockers or catecholamine depletion (e.g., via tyrosine hydroxylase inhibitors) can enhance tumor uptake in refractory cases .
Q. How do RT-qPCR and 123I-MIBG scintigraphy compare in detecting minimal bone marrow involvement in neuroblastoma?
Methodological Answer:
- RT-qPCR targeting neuroblastoma-specific genes (e.g., PHOX2B, TH) has higher sensitivity (detects 1 tumor cell per 10⁶ mononuclear cells) but lower specificity compared to MIBG scans .
- Combined use improves staging accuracy: MIBG identifies macroscopic disease, while RT-qPCR detects microscopic residuals post-therapy .
Q. What experimental strategies address low tumor-to-background ratios in 4-IBG-based theranostics?
Methodological Answer:
- Dose fractionation: Administering multiple low-dose ¹³¹I-MIBG infusions (e.g., 18.5 GBq total) improves tumor retention while reducing hematologic toxicity .
- Co-administration with radiosensitizers (e.g., topotecan) enhances DNA damage in MIBG-avid tumors .
Data Analysis & Contradiction Management
Q. How should researchers reconcile conflicting results in 123I-mIBG washout rate (WR) studies?
Methodological Answer:
Q. What criteria validate the diagnostic accuracy of myocardial MIBG scintigraphy in Parkinson’s disease?
Methodological Answer:
- Use LLN thresholds: SPECT-derived HMR < 1.8 (120-minute imaging) predicts cardiac sympathetic denervation with 92% specificity .
- Correlate with clinical markers (e.g., orthostatic hypotension) and confirm via longitudinal follow-up .
Recent Advances & Knowledge Gaps
Q. What novel radiolabeled 4-IBG derivatives are emerging for targeted alpha therapy?
Methodological Answer:
Q. How can SPECT/CT improve dosimetry in 131I-MIBG therapy for neuroendocrine tumors?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
